molecular formula C6H4ClF3N2O B2569465 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate CAS No. 338397-85-6

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate

Cat. No.: B2569465
CAS No.: 338397-85-6
M. Wt: 212.56
InChI Key: JMOIDCHUBACJFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is a chemical compound with the molecular formula C6H4ClF3N2. It is a fluorinated pyridine derivative, known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .

Safety and Hazards

The compound is harmful if swallowed and is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 according to the GHS classification . It’s recommended to use personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves when handling this compound .

Future Directions

Several TFMP derivatives, including 2-Amino-3-chloro-5-(trifluoromethyl)pyridine, are used in the agrochemical and pharmaceutical industries. More than 20 new TFMP-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the TFMP moiety have been granted market approval . It is expected that many novel applications of TFMP will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield various substituted pyridines .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-3-chloro-5-(trifluoromethyl)-1-pyridiniumolate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-1-hydroxy-5-(trifluoromethyl)pyridin-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClF3N2O/c7-4-1-3(6(8,9)10)2-12(13)5(4)11/h1-2,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLIZOAKMLZUKLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=N)N(C=C1C(F)(F)F)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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